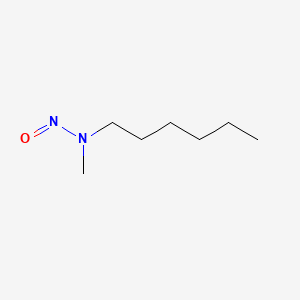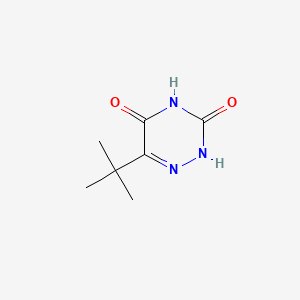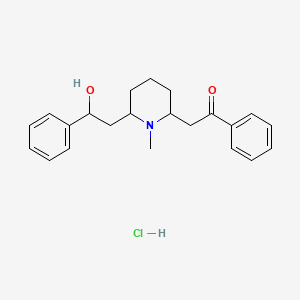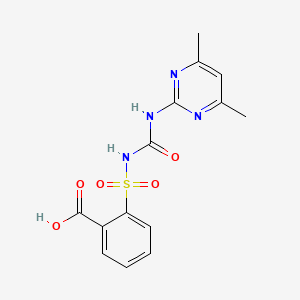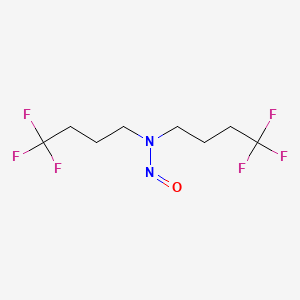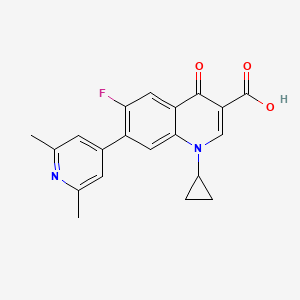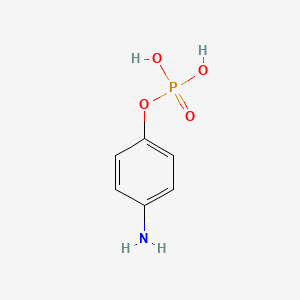![molecular formula C41H56N2O5 B1207918 [2,7,8-trimethyl-6-(pyridine-3-carbonyloxy)-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-5-yl]methyl pyridine-3-carboxylate CAS No. 51605-68-6](/img/structure/B1207918.png)
[2,7,8-trimethyl-6-(pyridine-3-carbonyloxy)-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-5-yl]methyl pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,7,8-trimethyl-6-(pyridine-3-carbonyloxy)-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-5-yl]methyl pyridine-3-carboxylate is a complex organic compound that features a chromene core with multiple substituents, including pyridine carboxylate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,7,8-trimethyl-6-(pyridine-3-carbonyloxy)-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-5-yl]methyl pyridine-3-carboxylate typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the chromene core: This can be achieved through a cyclization reaction of a suitable precursor, such as a phenol derivative, under acidic or basic conditions.
Introduction of the pyridine carboxylate groups: This step may involve esterification or transesterification reactions using pyridine-3-carboxylic acid or its derivatives.
Addition of the trimethyltridecyl group: This can be accomplished through alkylation reactions using appropriate alkyl halides or sulfonates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the chromene core or the alkyl side chains.
Reduction: Reduction reactions could target the pyridine carboxylate groups or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the chromene core or the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation could be used.
Substitution: Reagents such as alkyl halides, sulfonates, or organometallic compounds may be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield quinones or carboxylic acids, while reduction might produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it may serve as a probe for studying enzyme activity or as a potential therapeutic agent due to its structural complexity and functional groups.
Medicine
In medicinal chemistry, the compound could be investigated for its potential pharmacological properties, such as anti-inflammatory, antioxidant, or anticancer activities.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of [2,7,8-trimethyl-6-(pyridine-3-carbonyloxy)-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-5-yl]methyl pyridine-3-carboxylate would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- [2,7,8-trimethyl-6-(pyridine-3-carbonyloxy)-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-5-yl]methyl benzoate
- [2,7,8-trimethyl-6-(pyridine-3-carbonyloxy)-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-5-yl]methyl acetate
Uniqueness
The uniqueness of [2,7,8-trimethyl-6-(pyridine-3-carbonyloxy)-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-5-yl]methyl pyridine-3-carboxylate lies in its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
51605-68-6 |
|---|---|
Fórmula molecular |
C41H56N2O5 |
Peso molecular |
656.9 g/mol |
Nombre IUPAC |
[2,7,8-trimethyl-6-(pyridine-3-carbonyloxy)-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-5-yl]methyl pyridine-3-carboxylate |
InChI |
InChI=1S/C41H56N2O5/c1-28(2)13-8-14-29(3)15-9-16-30(4)17-10-21-41(7)22-20-35-36(27-46-39(44)33-18-11-23-42-25-33)37(31(5)32(6)38(35)48-41)47-40(45)34-19-12-24-43-26-34/h11-12,18-19,23-26,28-30H,8-10,13-17,20-22,27H2,1-7H3 |
Clave InChI |
DQOYCYHUBHLMSJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)COC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)C |
SMILES canónico |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)COC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)C |
Sinónimos |
5-nicotinooxymethyl-alpha-tocopherylnicotinate 5-NNT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B1207836.png)
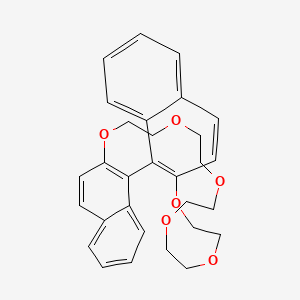
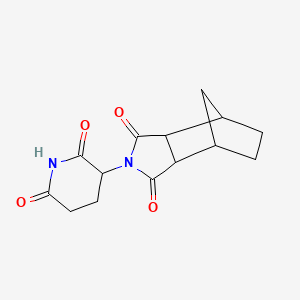
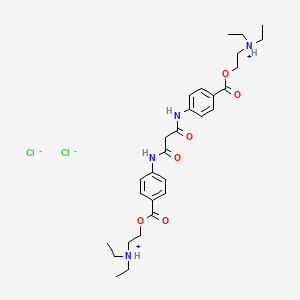
![2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B1207844.png)
